3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8-6(3-4-10-8)7-2-1-5-13-7;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTWHSYOEAUKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of oxolane (tetrahydrofuran) with pyrrolidine-2-carboxylic acid under specific reaction conditions. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride with structurally related compounds from diverse sources:
Key Structural Differences and Implications
Core Scaffold Variations :
- The target compound and the 3-iodobenzyl analog () share a pyrrolidine-carboxylic acid backbone, but substituents differ significantly. The oxolan group introduces a five-membered oxygenated ring, enhancing hydrophilicity compared to the lipophilic 3-iodobenzyl group.
- Compounds like the triazolo-pyrazinyl amide () and benzylpiperidine derivative () incorporate larger heterocyclic or aromatic moieties, altering target selectivity (e.g., hypoglycemic vs. CNS targets).
Salt Form and Solubility: Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, critical for pharmacokinetics. The propanoic acid analog () shares this salt form but lacks the pyrrolidine ring’s rigidity.
Stereochemical Complexity: The (2S,4R)-configuration in the 3-iodobenzyl analog () highlights the importance of stereochemistry in biological activity.
Biological Activity
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- CAS Number : 1864014-79-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing several biochemical pathways.
- Enzyme Interaction : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Modulation : It may also interact with neurotransmitter receptors, affecting neural signaling and potentially providing neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
- Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Anti-inflammatory Mechanism :
- In vitro experiments on macrophage cell lines treated with the compound exhibited decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains using the disk diffusion method.
- Results indicated effective inhibition zones against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, Anti-inflammatory |
| Pyrrolidine Derivative A | Structure A | Antimicrobial |
| Pyrrolidine Derivative B | Structure B | Neuroprotective |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step protocols, starting with functionalization of the pyrrolidine ring followed by oxolane (tetrahydrofuran) substitution. Key steps include:
- Ring-opening alkylation : Introducing the oxolan-2-yl group via nucleophilic substitution under anhydrous conditions .
- Carboxylic acid formation : Hydrolysis of ester intermediates using HCl to yield the hydrochloride salt .
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization in ethanol/water mixtures to achieve >98% purity. Impurity profiles should be validated against reference standards (e.g., EP guidelines for related pyrrolidine derivatives) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Stability studies in PBS (pH 7.4) show a half-life >24 hours at 4°C, but degradation occurs at elevated temperatures (>40°C) due to retro-Michael addition. Buffered solutions should be freshly prepared to avoid hydrolysis of the oxolane ring .
Q. What analytical techniques are recommended for characterizing structural integrity and enantiomeric purity?
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 210 nm to resolve enantiomers .
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., oxolane coupling constants at δ 3.7–4.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 232.0984) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Enantioselective routes employ asymmetric hydrogenation or organocatalytic methods:
- Chiral ligands : (R)-BINAP or Josiphos ligands with Pd/C achieve >90% enantiomeric excess (ee) for pyrrolidine intermediates .
- Dynamic kinetic resolution : Using lipases (e.g., CAL-B) to selectively hydrolyze ester precursors . Computational modeling (DFT) optimizes transition states for stereochemical control .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor affinity vs. cellular efficacy)?
- Receptor binding assays : Validate target specificity using competitive binding with radiolabeled ligands (e.g., H-labeled analogs) .
- Off-target profiling : Screen against panels of GPCRs or ion channels (e.g., Eurofins CEREP panel) to identify confounding interactions .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How does the oxolane substituent modulate the compound’s pharmacokinetic properties compared to other pyrrolidine derivatives?
A comparative study of analogs reveals:
Q. What computational methods predict binding modes of this compound to neurological targets (e.g., NMDA receptors)?
Q. How can metabolic stability be improved without compromising target affinity?
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
- Bioisosteric replacement : Substitute oxolane with oxetane to reduce ring strain and enhance metabolic resistance .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
